(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the nitro group makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The presence of the bromo-phenyl and nitro-phenyl groups enhances its binding affinity to the target proteins, leading to effective inhibition .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities including antibacterial, antifungal, and antitumor properties.
What sets (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] apart is its unique combination of substituents, which confer enhanced biological activity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C20H15BrN6O3S |
---|---|
Molecular Weight |
499.3g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrN6O3S/c1-11-3-8-15(27(29)30)9-16(11)23-24-18-12(2)25-26(19(18)28)20-22-17(10-31-20)13-4-6-14(21)7-5-13/h3-10,25H,1-2H3 |
InChI Key |
CKHPPQJYVSFYJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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